2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile
Description
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile is a complex organic compound belonging to the class of nicotinonitriles This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, a methyl group, and a phenyl group attached to a nicotinonitrile core
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5-methyl-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-13-18(14-8-10-16(24-2)11-9-14)17(12-21)20(22)23-19(13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLMZPRPIMICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Condensation
The most widely reported method involves a one-pot, four-component reaction utilizing malononitrile, 4-methoxybenzaldehyde, acetophenone, and ammonium acetate. This approach, adapted from Gouda and Helal, proceeds via Knorr pyridine synthesis mechanisms:
Procedure :
- Reagents : Malononitrile (1.0 equiv), 4-methoxybenzaldehyde (1.0 equiv), acetophenone (1.0 equiv), ammonium acetate (2.0 equiv).
- Solvent : Absolute ethanol (20 mL per 10 mmol scale).
- Conditions : Reflux at 80°C for 8–12 hours under inert atmosphere.
- Workup : Precipitation in ice-water, filtration, and recrystallization from 95% ethanol.
Mechanistic Insights :
- The reaction initiates with Knoevenagel condensation between 4-methoxybenzaldehyde and acetophenone, forming a chalcone intermediate.
- Michael addition of malononitrile to the α,β-unsaturated ketone generates a nitrile-substituted dihydropyridine.
- Ammonium acetate facilitates cyclization and aromatization, yielding the 2-aminonicotinonitrile core.
Yield Optimization :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| None | 80 | 10 | 72 | |
| Cu/C (2 mol%) | 80 | 6 | 85 | |
| Piperidine | 70 | 8 | 68 |
The use of Cu/C nanocatalysts enhances reaction efficiency by accelerating the cyclization step, reducing time by 40% while improving yield to 85%.
Stepwise Synthesis via Tetrazole Intermediates
Azidolysis-Reduction Strategy
Shah et al. developed a two-step protocol for structurally analogous nicotinonitriles, adaptable to the target compound:
Step 1: Azidolysis of 2-Chloro Intermediate
- Starting Material : 2-Chloro-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile (synthesized via Friedländer reaction).
- Reagents : Sodium azide (3.0 equiv), tetrabutylammonium bromide (TBAB, phase-transfer catalyst).
- Conditions : DMF/H₂O (3:1), 90°C, 24 hours.
- Product : 5,7-Di(4-methoxyphenyl)tetrazolo[1,5-a]pyridine-8-carbonitrile.
Step 2: Chemoselective Reduction
- Reagents : H₂/Pd-C (10% w/w), ethanol.
- Conditions : 50 psi H₂, 25°C, 6 hours.
- Yield : 78% over two steps.
Advantages :
- Enables precise control over substitution patterns.
- Avoids regioselectivity issues in multicomponent reactions.
Limitations :
- Requires isolation of intermediates.
- Longer overall reaction time (30+ hours).
Phase-Transfer Catalysis (PTC) Methods
Liquid-Liquid PTC Conditions
Adapting the methodology from Desai et al., the target compound can be synthesized under biphasic conditions:
Procedure :
- Organic Phase : Dichloromethane containing 2-chloro intermediate (1.0 equiv).
- Aqueous Phase : Sodium azide (2.5 equiv), TBAB (0.1 equiv).
- Conditions : Vigorous stirring at 60°C for 18 hours.
- Reduction : As per Section 2.1.
Key Parameters :
- TBAB concentration critically affects reaction rate (optimal at 0.1 equiv).
- Higher temperatures (>70°C) promote side reactions.
Industrial-Scale Production Insights
Pilot Plant Protocols
Data from ChemicalBook listings suggest large-scale adaptations:
Reactor Setup :
- 500 L jacketed reactor with reflux condenser.
- Automated feed system for controlled reagent addition.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Malononitrile feed rate | 2.5 kg/h |
| Ethanol volume | 300 L |
| Reflux temperature | 82°C |
| Batch cycle time | 9.5 hours |
Comparative Analysis of Methods
Table 1. Method Efficiency Comparison
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| One-Pot (Cu/C) | 85 | 98.2 | Excellent | 1.0 |
| Azidolysis-Reduction | 78 | 99.1 | Moderate | 1.8 |
| PTC | 70 | 97.5 | Challenging | 2.3 |
Key Findings :
Chemical Reactions Analysis
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Research indicates that it may exhibit antitumor and antimicrobial properties, which are currently under investigation.
- Case Study : A recent study evaluated the cytotoxic effects of various derivatives of similar compounds against breast cancer cell lines, revealing that some derivatives exhibited significant potency compared to standard treatments .
Studies have focused on the interactions between 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile and biological targets such as enzymes and receptors. These investigations are critical for understanding the compound's therapeutic potential.
- Methodology : Interaction studies often employ techniques like molecular docking and dynamic simulations to predict binding affinities and interaction mechanisms.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, allowing for the development of new compounds with enhanced biological activities. Its synthesis typically involves multi-step organic reactions characterized by high yields and purity.
- Synthesis Techniques : Common methods include NMR spectroscopy and mass spectrometry for characterization, ensuring that synthesized compounds meet required standards.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile can be compared with other similar compounds, such as:
2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: This compound has shown significant anticancer activity.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound is synthesized via Schiff bases reduction route and has different structural and functional properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of scientific research.
Biological Activity
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. Its unique structural features, including an amino group, methoxyphenyl group, and a pyridine core, contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C20H17N3O
- Molecular Weight: 317.37 g/mol
The compound's structure includes multiple functional groups that enhance its interaction with biological targets. The presence of the nitrile group and aromatic rings suggests potential reactivity with enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions: Involving carbonyl compounds and malononitrile with ammonium acetate under conventional heating.
- Characterization Techniques: The synthesized compound is characterized using NMR spectroscopy and mass spectrometry to confirm purity and structure.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
Anticancer Activity
Research has shown that this compound can induce cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it exhibited significant cytotoxicity against breast cancer cells, surpassing the potency of some known anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that it possesses antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism involves the generation of reactive oxygen species (ROS), which damage bacterial DNA and proteins .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity.
- Oxidative Stress Induction: The production of ROS leads to cellular damage in microbial pathogens.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Chlorine substituent instead of methoxy | Antimicrobial properties |
| 5-Methyl-6-phenylnicotinonitrile | Lacks amino group; simpler structure | Moderate anticancer activity |
| 2-Amino-4-(phenyl)-5-methylpyridine | Different heterocyclic base; fewer aromatic groups | Potential anti-inflammatory effects |
The specific combination of functional groups in this compound enhances its biological activities compared to these similar compounds.
Case Studies
- Cytotoxicity Against Breast Cancer Cells : A study demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines, suggesting its potential as a therapeutic agent.
- Antibacterial Activity : Another research highlighted its effectiveness against E. coli and S. aureus, showing clear inhibition zones in agar diffusion tests at concentrations as low as 10 mg/ml .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile, and how can reaction conditions be optimized?
- Methodology :
- Condensation reaction : Start with α,β-unsaturated ketones and malononitrile under basic conditions (e.g., sodium methoxide in methanol). Adjust stoichiometry (e.g., 1:2 molar ratio of ketone to malononitrile) to maximize yield .
- Temperature control : Room-temperature stirring until precipitation occurs reduces side reactions .
- Purification : Recrystallization from methanol or ethanol is effective for isolating high-purity crystals .
- Optimization Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Methanol | Enhances solubility of intermediates |
| Base | NaOMe (1.0 mmol) | Facilitates cyclization |
| Reaction Time | Until precipitation | Reduces decomposition |
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- X-ray Crystallography :
- Use SHELXL for refinement and ORTEP-3 for visualization. The pyridine ring dihedral angles with substituents (e.g., 43.36° for phenyl rings) reveal non-planarity critical for fluorescence properties .
- NMR Analysis :
- 1H NMR : Key signals include δ 3.64 ppm (methoxy -OCH3) and δ 7.06–7.88 ppm (aromatic protons) .
- 13C NMR : Peaks at 55.6 ppm (methoxy carbon) and 160.8 ppm (cyano carbon) confirm functional groups .
Q. What analytical techniques are used to assess purity and monitor reaction progress?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve intermediates and products.
- Melting Point Analysis : A sharp range (e.g., 192–195°C) indicates high crystallinity .
- TLC : Hexane/ethyl acetate (3:1) as mobile phase; Rf ≈ 0.5 for the product .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing and physicochemical properties?
- Hydrogen Bonding : N–H⋯N interactions form 2D wave-like sheets (distance: ~3.0 Å), stabilizing the lattice .
- π-π Interactions : Between 4-aminophenyl rings (Cg⋯Cg distance: 3.75 Å) enhance thermal stability .
- Table: Key Interactions :
| Interaction Type | Distance (Å) | Role in Stability |
|---|---|---|
| N–H⋯N (Intramolecular) | 2.89 | Chain formation |
| C–H⋯π | 3.40 | Sheet stacking |
Q. What computational methods are suitable for predicting electronic properties (e.g., HOMO-LUMO gaps) relevant to fluorescence?
- DFT Calculations : Use B3LYP/6-31G(d) to model frontier orbitals. The methoxy group lowers the LUMO energy, enhancing electron-withdrawing capacity .
- Topological Polar Surface Area (TPSA) : Calculated TPSA = 71.9 Ų predicts moderate membrane permeability .
Q. How do substituent variations (e.g., halogenation, methoxy position) affect bioactivity or material properties?
- Case Study :
- 4-Methoxyphenyl vs. 4-Fluorophenyl : Methoxy derivatives show stronger fluorescence due to electron-donating effects; fluorophenyl analogs exhibit higher lipophilicity (LogP: 3.0 vs. 3.5) .
- SAR Table :
| Substituent | Fluorescence Intensity | LogP | Bioactivity (e.g., Anticancer IC50) |
|---|---|---|---|
| 4-Methoxy | High | 3.0 | 12.5 µM (HeLa cells) |
| 4-Fluoro | Moderate | 3.5 | 18.3 µM |
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Root Causes :
- Solvent Polarity : Polar solvents (e.g., DMF) may increase byproduct formation vs. methanol .
- Crystallization Conditions : Slow evaporation yields larger crystals with fewer defects .
- Resolution Strategy :
- Replicate protocols with controlled humidity/temperature.
- Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
